2-Iodo-4-methoxybenzamide
CAS No.:
Cat. No.: VC16233090
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8INO2 |
|---|---|
| Molecular Weight | 277.06 g/mol |
| IUPAC Name | 2-iodo-4-methoxybenzamide |
| Standard InChI | InChI=1S/C8H8INO2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |
| Standard InChI Key | VNRMZBZJBYUISW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N)I |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-Iodo-4-methoxybenzamide belongs to the benzamide family, characterized by a benzene ring substituted with an iodine atom at the ortho position (C2) and a methoxy group at the para position (C4). The amide functional group (-CONH2) is attached to the benzene ring, conferring polarity and hydrogen-bonding capacity. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-(2-Iodo-4-methoxyphenyl)-4-methoxybenzamide | C₁₅H₁₄INO₃ | 383.18 | 945676-31-3 |
| N,N-Diethyl-2-hydroxy-4-methoxybenzamide | C₁₂H₁₇NO₃ | 223.27 | 19351-21-4 |
The iodine atom introduces steric bulk and enhances electrophilic reactivity, while the methoxy group donates electron density through resonance, stabilizing the aromatic ring .
Spectroscopic Characterization
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1H NMR: The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to the iodine and methoxy groups exhibit deshielding, typically resonating at δ 6.5–7.5 ppm.
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13C NMR: The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the methoxy carbon appears at ~55 ppm.
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IR Spectroscopy: Stretching vibrations for the amide C=O bond occur near 1650 cm⁻¹, and O-H stretches (if present) appear at 3200–3500 cm⁻¹.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-iodo-4-methoxybenzamide derivatives typically involves:
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Iodination: Direct iodination of 4-methoxybenzamide using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media.
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Amide Formation: Coupling of 2-iodo-4-methoxybenzoic acid with amines via acyl chloride intermediates. For example, reaction with thionyl chloride (SOCl₂) forms the acyl chloride, which is then treated with diethylamine to yield N,N-diethyl derivatives.
Example Synthesis of N,N-Diethyl-2-hydroxy-4-methoxybenzamide:
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Activate 2-hydroxy-4-methoxybenzoic acid with SOCl₂ to form the acyl chloride.
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React with diethylamine in dichloromethane under nitrogen.
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Purify via column chromatography (ethyl acetate/hexane) or recrystallization (methanol/water).
Demethylation
The methoxy group undergoes demethylation under strong Lewis acids (e.g., BBr₃) to yield hydroxylated derivatives:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methoxy demethylation | BBr₃, DCM, −78°C→RT | 2-Hydroxy-4-hydroxybenzamide | 65% |
This reaction is critical for generating bioactive phenolic compounds.
Amide Hydrolysis
Acidic hydrolysis converts the amide to carboxylic acids:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2-Hydroxy-4-methoxybenzoic acid | 90% |
Hydrolyzed products serve as intermediates for antifungal and anti-inflammatory agents.
Catalytic Applications
Hypervalent Iodine Catalysis
2-Iodo-4-methoxybenzamide derivatives exhibit exceptional catalytic activity in oxidation reactions. For instance, N-isopropyl-5-methoxy-2-iodobenzamide (analogous to 2-iodo-4-methoxybenzamide) catalyzes the oxidation of benzylic alcohols to ketones using Oxone® and Bu₄NHSO₄ :
| Substrate | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| Benzhydrol (14a) | 0.3 equiv | 6 | 97 |
| Cyclohexanol | 0.3 equiv | 8 | 89 |
The methoxy group at the para position enhances reactivity by stabilizing hypervalent iodine intermediates (e.g., λ³- and λ⁵-iodanes) .
Mechanistic Insights
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Oxidation to Hypervalent Iodine: The iodine atom undergoes stepwise oxidation to trivalent (Ar-I⁺) and pentavalent (Ar-IO₂⁺) states, facilitating alcohol dehydrogenation.
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Steric and Electronic Effects: Para-methoxy groups increase electron density at iodine, accelerating oxidation kinetics. Conversely, ortho-substituents hinder reactivity due to steric clashes .
Medicinal and Biological Relevance
Antifungal Activity
Derivatives of 2-iodo-4-methoxybenzamide demonstrate potent antifungal effects against phytopathogens:
| Fungus Strain | IC₅₀ (µg/mL) |
|---|---|
| Fusarium oxysporum | 12.3 |
| Aspergillus flavus | 15.8 |
The mechanism involves inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
Sigma Receptor Targeting
Radioiodinated analogs like N-[2-(1′-piperidinyl)ethyl]-3-¹²³I-iodo-4-methoxybenzamide (P-¹²³I-MBA) target sigma receptors overexpressed in breast cancer cells. Clinical studies show tumor-to-background ratios of 2.04 in patients, highlighting diagnostic potential .
Future Directions
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Optimized Catalysts: Tuning substituents (e.g., electron-donating groups at para) to enhance catalytic efficiency.
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Therapeutic Development: Exploring 2-iodo-4-methoxybenzamide derivatives as COX/LOX inhibitors for inflammatory diseases.
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Agricultural Applications: Formulating stable antifungal agents for crop protection.
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